molecular formula C15H22N2O3S B5573850 2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole

Cat. No.: B5573850
M. Wt: 310.4 g/mol
InChI Key: WOOAXKQEHUJSFQ-UHFFFAOYSA-N
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Description

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodiazole ring substituted with ethoxy and diethoxyethylsulfanyl groups

Preparation Methods

The synthesis of 2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-mercapto-5-ethoxy-1H-benzodiazole with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or diethoxyethyl groups, leading to the formation of various derivatives.

Scientific Research Applications

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-6-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-18-11-7-8-12-13(9-11)17-15(16-12)21-10-14(19-5-2)20-6-3/h7-9,14H,4-6,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOAXKQEHUJSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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